N-(3-(Dimethylamino)propyl)butyramide
Description
Properties
CAS No. |
53201-67-5 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]butanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-9(12)10-7-5-8-11(2)3/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
AOVABFFPPHZBST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N 3 Dimethylamino Propyl Butyramide
Established Synthetic Routes for N-(3-(Dimethylamino)propyl)butyramide
The reaction of a carboxylic acid with an amine to form an amide bond is a condensation reaction that typically requires the activation of the carboxylic acid group. researchgate.netyoutube.com This is one of the most frequently performed reactions in medicinal and organic chemistry. rsc.orgwaseda.jp Coupling reagents are widely used to facilitate this process by converting the carboxyl group into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
A prevalent and effective method for synthesizing this compound is through the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC). peptidescientific.comcommonorganicchemistry.com EDAC is a water-soluble carbodiimide that activates the carboxylic acid (butyric acid) to form a highly reactive O-acylisourea intermediate. actim.com This intermediate can then react with the primary amine of N,N-dimethyl-1,3-propanediamine to form the desired amide bond. commonorganicchemistry.com
To enhance the efficiency of the coupling reaction and minimize side reactions, additives are often used in conjunction with EDAC. bachem.com 1-Hydroxybenzotriazole (HOBt) is a common additive that serves a dual purpose. merckmillipore.compeptide.com It reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. actim.com This two-step activation process helps to suppress racemization (if chiral centers are present) and reduces the formation of N-acylurea byproducts. bachem.compeptide.com The urea byproduct formed from EDAC is water-soluble, simplifying its removal during the workup process. commonorganicchemistry.combachem.com
Table 1: Role of Traditional Coupling Reagents in the Synthesis of this compound
| Reagent/Additive | Chemical Name | Function in the Reaction |
| EDAC (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates the carboxyl group of butyric acid, forming a reactive O-acylisourea intermediate. actim.com |
| HOBt | 1-Hydroxybenzotriazole | Reacts with the O-acylisourea to form a more stable active ester, suppresses side reactions, and minimizes potential racemization. bachem.commerckmillipore.compeptide.com |
| Base (e.g., DIPEA) | N,N-Diisopropylethylamine | Acts as a non-nucleophilic base to neutralize acid salts (like EDAC hydrochloride) and maintain an optimal pH for the reaction. peptidescientific.com |
The successful synthesis of this compound via coupling reactions depends on the careful optimization of several reaction parameters to maximize yield and purity. nih.gov Key factors include the choice of solvent, reaction temperature, stoichiometry of reagents, and the presence of a base.
Solvent: Polar aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly employed as they effectively dissolve the reactants and reagents. commonorganicchemistry.comnih.gov
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature for the completion of the amide bond formation. commonorganicchemistry.comnih.gov
Stoichiometry: While a 1:1 molar ratio of butyric acid and N,N-dimethyl-1,3-propanediamine is required, slight excesses of the coupling reagent (EDAC) and additive (HOBt), often in the range of 1.1 to 1.5 equivalents, are used to drive the reaction to completion. nih.gov
Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is often added. peptidescientific.comnih.gov This is particularly important when using the hydrochloride salt of EDAC or if the amine starting material is in a salt form, as the base neutralizes the acid and facilitates the reaction. actim.com
Table 2: General Parameters for Optimizing the Synthesis of this compound
| Parameter | Typical Conditions | Rationale for Optimization |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Ensures solubility of reactants and reagents, facilitating the reaction. The choice can impact reaction rate and workup. |
| Temperature | 0 °C to Room Temperature | Controls reaction kinetics, minimizes side reactions, and ensures the stability of reactive intermediates. commonorganicchemistry.com |
| Reagent Ratio | Acid:Amine:EDAC:HOBt ≈ 1:1:1.2:1.2 | Using a slight excess of coupling agents helps to maximize the conversion of the limiting reactant (acid or amine). nih.gov |
| Base | 2-3 equivalents of DIPEA or Et₃N | Neutralizes acidic byproducts and maintains a basic environment conducive to the nucleophilic attack by the amine. nih.gov |
| Reaction Time | 12-24 hours | Sufficient time is needed for the reaction to proceed to completion, which can be monitored by techniques like TLC or LC-MS. |
In line with the principles of green chemistry, enzymatic methods for amide bond formation have emerged as powerful and sustainable alternatives to traditional chemical synthesis. rsc.orgnih.gov These approaches utilize biocatalysts, such as enzymes, to perform chemical transformations under mild and environmentally benign conditions. nih.govmdpi.com
The enzymatic synthesis of this compound can be achieved using enzymes that are capable of catalyzing amidation. Lipases are among the most commonly used enzymes for this purpose due to their broad substrate acceptance and stability in organic solvents. techscience.cn
Candida antarctica lipase B (CAL-B), often used in an immobilized form such as Novozym® 435, is a highly efficient biocatalyst for forming amide bonds. rsc.orgnih.gov The reaction typically involves the aminolysis of a butyric acid ester (e.g., methyl butyrate (B1204436) or ethyl butyrate) with N,N-dimethyl-1,3-propanediamine. The enzyme facilitates the nucleophilic attack of the amine on the ester's carbonyl group. researchgate.net Other classes of enzymes, such as proteases or engineered amide synthetases, can also be employed for amide synthesis. nih.govnih.gov The selection of the biocatalyst is crucial as enzyme specificity can influence reaction rates and yields. waseda.jp
Table 3: Potential Biocatalysts for the Synthesis of this compound
| Biocatalyst Class | Specific Enzyme Example | Substrates | Reaction Type |
| Lipase | Candida antarctica Lipase B (CAL-B) | Butyric acid ester + N,N-dimethyl-1,3-propanediamine | Aminolysis |
| Protease | Papain, Trypsin | Butyric acid ester or acid + N,N-dimethyl-1,3-propanediamine | Amidification |
| Amide Ligase | Engineered ATP-dependent ligases | Butyric acid + N,N-dimethyl-1,3-propanediamine (requires ATP) | Direct Amidation nih.gov |
Enzymatic synthesis routes for this compound align well with the core principles of green chemistry. thepharmajournal.comjmaterenvironsci.com The growing demand for sustainable catalytic methods has driven the interest in biocatalytic processes for amide synthesis. rsc.org
Key advantages of the enzymatic approach include:
Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing energy consumption. mdpi.com
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification.
Reduced Waste: Biocatalytic methods avoid the use of stoichiometric coupling reagents and activating agents, which are major sources of chemical waste in traditional synthesis. nih.gov This leads to a higher atom economy.
Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts. The reactions can often be performed in greener solvents or even under solvent-free conditions, further reducing the environmental impact. jmaterenvironsci.commdpi.com
By harnessing the catalytic power of enzymes, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner compared to conventional chemical methods. rsc.org
Derivatization and Functionalization Reactions of this compound
Introduction of Additional Functionalities for Research Probes
The structural backbone of this compound offers several strategic points for chemical modification, allowing for the introduction of various functional groups. These modifications can transform the parent compound into sophisticated research probes, enabling detailed investigation of its biological targets and mechanisms of action. The primary sites for functionalization are the terminal dimethylamino group, the secondary amide nitrogen, and the butyryl side chain. Advanced synthetic methodologies facilitate the attachment of reporter groups such as fluorescent labels, biotin tags for affinity purification, and photoreactive moieties for covalent cross-linking to biological targets.
A key strategy for creating such probes involves the synthesis of derivatives where a functional handle is incorporated, to which a variety of reporter groups can be attached. This modular approach allows for the generation of a diverse set of tools for different biological questions.
Fluorescent Probes: To visualize the subcellular localization and dynamic movements of this compound or its binding partners, fluorescent probes are indispensable. The synthesis of such probes can be achieved by coupling a fluorescent dye to the core molecule. A common approach involves modifying the butyryl side chain. For instance, starting with a precursor like 4-aminobutyric acid, the amino group can be acylated with a fluorophore-containing activated ester before the final amide bond formation with N,N-dimethylpropane-1,3-diamine. Alternatively, functionalization of the N-(3-aminopropyl) portion of a precursor can provide a site for fluorophore attachment. The choice of fluorophore is critical and depends on the specific application, with common choices including fluorescein, rhodamine, and cyanine dyes due to their high quantum yields and photostability.
Biotinylated Probes for Affinity-Based Proteomics: Identifying the protein interaction partners of a small molecule is crucial for understanding its biological function. Biotinylation, the covalent attachment of a biotin molecule, is a powerful technique for pull-down assays and subsequent identification of binding proteins by mass spectrometry. For this compound, biotin can be introduced via a linker attached to the butyryl moiety. This is typically achieved by using a biotin derivative with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, that can form a stable amide bond with an amino-functionalized linker on the core molecule. The length and chemical nature of the linker are important considerations to minimize steric hindrance and preserve the binding affinity of the parent compound to its target.
Photoaffinity Probes for Target Identification: Photoaffinity labeling is a powerful technique to covalently link a small molecule to its biological target upon photoactivation, thereby enabling unambiguous target identification. This is accomplished by incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the structure of this compound. These groups are chemically stable in the dark but form highly reactive intermediates upon irradiation with UV light, leading to covalent bond formation with nearby amino acid residues of a binding protein. The synthesis of such probes often involves multi-step sequences where the photoreactive moiety is introduced at a position that is solvent-exposed and does not interfere with target binding. For instance, a benzophenone-containing carboxylic acid can be coupled to N,N-dimethylpropane-1,3-diamine to generate a photoactivatable analog of this compound.
The following table summarizes the types of functionalities that can be introduced to create research probes based on the this compound scaffold.
| Probe Type | Functional Group | Purpose | Potential Attachment Site |
| Fluorescent Probe | Fluorescein, Rhodamine, Cyanine Dyes | Visualization of subcellular localization and dynamics | Butyryl side chain, N-propyl chain |
| Affinity Probe | Biotin | Identification of protein binding partners | Butyryl side chain |
| Photoaffinity Probe | Diazirine, Benzophenone, Aryl Azide | Covalent cross-linking to biological targets for identification | Butyryl side chain |
Structure Activity Relationships Sar and Rational Design of Analogues
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore model outlines the essential molecular features necessary for biological activity. For N-(3-(Dimethylamino)propyl)butyramide, the key pharmacophoric elements are generally considered to be the terminal tertiary amine, the amide linkage, and the alkyl chain of the butyramide (B146194) moiety. The spatial arrangement and electronic properties of these groups are critical for molecular recognition at a biological target.
The length and substitution of the acyl chain in amide-containing compounds can significantly impact their biological activity. Studies on related molecules show that altering the length of the alkyl chain can affect binding affinity and selectivity for a target receptor or enzyme.
Chain Length: The four-carbon butyramide chain represents a critical component. In various classes of biologically active amides, there is often an optimal chain length for activity. For instance, in a series of N-substituted 4-alkylpiperidine hydroxamic acids, which are histone deacetylase (HDAC) inhibitors, the length of the linker chain was systematically varied to find the optimal geometry for inhibitory activity. researchgate.net Lengthening or shortening the chain from the optimal length can lead to a decrease in activity, suggesting that the chain plays a role in positioning the other functional groups correctly within a binding pocket or in establishing favorable hydrophobic interactions. drugdesign.org For example, studies on certain muscarinic receptor antagonists have shown that systematically lengthening an alkyl chain can decrease binding affinity, indicating steric constraints within the receptor's binding site. nih.gov
Substitution: Placing substituents on the butyramide chain can modulate lipophilicity, metabolic stability, and steric interactions. Introducing alkyl groups, halogens, or other functionalities can either enhance or diminish activity depending on the specific requirements of the biological target. Blocking sites that are vulnerable to metabolic oxidation with substituents like fluorine or increasing steric hindrance can improve a compound's metabolic stability. researchgate.net
Table 1: Hypothetical SAR Insights for Butyramide Chain Modifications This table is illustrative, based on general SAR principles observed in related compound classes, as direct comparative data for this compound is not available.
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Chain Shortening (e.g., Propanamide) | Reduces lipophilicity; alters distance between pharmacophoric groups. | Potentially decreased, if hydrophobic interactions are key. |
| Chain Lengthening (e.g., Pentanamide) | Increases lipophilicity; may cause steric clash in the binding site. | Potentially decreased due to steric hindrance or suboptimal geometry. nih.gov |
| α-Methyl Substitution | Increases steric bulk near the amide; may create a chiral center. | Highly dependent on binding site topology; could increase or decrease activity. |
| β-Methyl Substitution | Increases lipophilicity and steric profile. | May enhance hydrophobic interactions if the binding pocket can accommodate it. |
The three-carbon (propyl) linker between the amide nitrogen and the dimethylamino group provides significant conformational flexibility. The ability of this chain to adopt specific low-energy conformations is critical for orienting the terminal tertiary amine for optimal interaction with its target.
Computational methods and experimental data from techniques like NMR or X-ray crystallography are used to study the preferred spatial arrangements of molecules. iupac.orgnih.gov The bioactive conformation—the shape the molecule adopts when it binds to its target—may be one of several low-energy states. nih.gov The propyl chain allows the cationic amine and the polar amide group to span a specific distance and adopt a geometry that is complementary to the binding site. nih.gov In drug design, ensuring that a designed molecule can readily adopt this bioactive conformation is a key challenge. nih.gov Studies on larger, flexible compounds have shown that low-mode based computational searches can be effective in exploring the conformational space and identifying these crucial low-energy structures. nih.gov
The tertiary dimethylamino group is a common feature in many biologically active compounds and is often a key part of the pharmacophore. illinois.edu It is typically protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with a biological target. drugdesign.org
Steric Bulk: Modifying the N-alkyl substituents allows for probing the steric tolerance of the binding site. Replacing the two methyl groups with larger alkyl groups (e.g., diethylamino) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidinyl, piperidinyl, or morpholinyl) can significantly alter activity. Studies on citalopram analogues, which also contain a dimethylaminopropyl moiety, have explored the effects of increasing steric bulk at this position, demonstrating that while some bulk is tolerated, extensive modifications can be detrimental to binding affinity. nih.gov
Basicity (pKa): The basicity of the amine influences its ionization state. Modifications that alter the pKa can affect the strength of the ionic interaction with the target. Replacing methyl groups with electron-withdrawing substituents can decrease basicity, while more electron-donating groups can increase it.
N-demethylation: The removal of one or both methyl groups (to form secondary or primary amines) drastically changes the steric and electronic profile. In many systems, the tertiary amine is essential for activity, and its conversion to a secondary or primary amine leads to a significant loss of potency. nih.gov
Table 2: Effect of Amine Modification on SERT Binding in Citalopram Analogues Data extracted from studies on citalopram, which contains the N-(3-(dimethylamino)propyl) moiety, illustrating the impact of amine modifications.
| Analogue Modification | Example Compound | SERT Binding Affinity (Ki, nM) |
|---|---|---|
| Dimethyl (Parent) | Citalopram | 1.8 |
| Monodemethyl | Desmethylcitalopram | 17.7 |
| N-Ethyl-N-methyl | N-Ethyl-N-methyl Analogue | 3.5 |
| N,N-Diethyl | N,N-Diethyl Analogue | 13.5 |
| N-oxide | Citalopram N-oxide | >10,000 |
Design and Synthesis of this compound Analogues
The rational design of analogues is guided by SAR data. Synthesis focuses on systematically altering the identified pharmacophoric components to optimize the desired biological activity.
Analogues with modified butyramide moieties can be synthesized through standard amide bond formation reactions. The most common method involves the coupling of 3-(dimethylamino)propan-1-amine with a modified carboxylic acid or its activated derivative.
Synthesis Route: A typical synthesis starts with a desired carboxylic acid (e.g., valeric acid to lengthen the chain, or a substituted butyric acid). The carboxylic acid can be activated using reagents like thionyl chloride to form an acyl chloride, or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with 3-(dimethylamino)propan-1-amine to form the final amide product. This approach allows for the creation of a diverse library of analogues by simply changing the starting carboxylic acid. google.com
Modifying the amine portion of the molecule requires different synthetic strategies. These can involve building the molecule from a different starting amine or modifying a precursor molecule.
Synthesis from Varied Amines: To create analogues with different N-substituents (e.g., diethylamino), the synthesis would begin with the corresponding N,N-dialkyl-1,3-propanediamine. This amine would then be coupled with butyric acid or butyryl chloride to yield the desired analogue. google.com
Reductive Amination: An alternative strategy, particularly useful for creating a variety of substituents, is reductive amination. This process could start with an aldehyde precursor which is then reacted with a desired primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. mdpi.comacs.org For example, an N-demethylated precursor could be reacted with various aldehydes or ketones to introduce new N-substituents, a strategy employed in the synthesis of citalopram analogues. nih.gov This method provides a flexible and efficient way to explore a wide range of amine modifications. nih.gov
Introduction of Heterocyclic or Aromatic Scaffolds
The incorporation of heterocyclic or aromatic systems into analogues of this compound can significantly influence their pharmacological activity. While direct studies on butyramide derivatives are limited, research on compounds featuring the N,N-dimethylaminopropyl side chain attached to various cyclic scaffolds provides valuable structure-activity relationship (SAR) insights.
For instance, a series of 2-(substituted-phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones has been synthesized and evaluated for their H1-histamine antagonist activity. nih.gov The potency of these compounds was found to be dependent on the substituents on the phenyl ring, indicating a significant interaction between the aromatic moiety and the receptor. Electron-donating groups, such as alkyl substituents, on the aromatic ring were found to enhance the antihistamine activity, whereas electron-withdrawing groups decreased it. nih.gov Furthermore, meta-substituents capable of forming hydrogen bonds appeared to engage in additional interactions with the histamine receptor, leading to very high potency. nih.gov
In another example, novel azo dye and Schiff base derivatives of 4-(5-(10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl) were synthesized and showed promising anti-microbial activity. researchgate.net The complex heterocyclic phenothiazine and thiadiazole scaffolds, combined with various substituted aromatic rings, demonstrated that these larger, more complex structures can confer significant biological activity. The activity of these compounds was compared to standard antibiotics, highlighting the potential of such modifications. researchgate.net
These examples underscore a general principle in medicinal chemistry: the introduction of rigid, functionalized aromatic or heterocyclic rings can provide additional binding interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions, thereby modulating the potency and selectivity of the parent molecule.
Table 1: SAR of Analogues with Heterocyclic/Aromatic Scaffolds
| Base Scaffold | Aromatic/Heterocyclic Moiety | Key SAR Findings | Biological Activity |
|---|---|---|---|
| 1,3-Thiazolidin-4-one | Substituted Phenyl | Electron-donating groups on the phenyl ring increase activity; m-substituents capable of H-bonding show high potency. nih.gov | H1-Histamine Antagonism nih.gov |
| Phenothiazine-Thiadiazole | Substituted Phenyl (Azo dyes/Schiff bases) | The presence of specific substituted aromatic rings contributes to significant antimicrobial effects. researchgate.net | Antimicrobial researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design, allowing for the prediction of the activity of novel molecules and providing insights into the structural features that govern their biological effects. nih.gov
Development of Predictive Models for Biological Interactions
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov
The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.net A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov For example, 3D-QSAR models have been successfully used to provide useful information about the structural characteristics of inhibitors that contribute to their inhibitory potency. nih.gov
Computational Chemistry Approaches in Molecular Design
Computational chemistry plays a pivotal role in modern molecular design and is intrinsically linked to QSAR modeling. longdom.org It encompasses a range of techniques used to investigate and predict the properties of molecules through computer simulations. longdom.orglongdom.org
Molecular Modeling and Docking: These methods are used to visualize the three-dimensional structures of molecules and their interactions with biological targets, such as proteins or nucleic acids. Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a receptor, which can help in understanding the mechanism of action and in designing new molecules with improved binding affinity. longdom.org
Quantum Mechanical Methods: Ab-initio, semi-empirical, and density functional theory (DFT) methods are used to calculate the electronic structure and properties of molecules. longdom.orglongdom.org These calculations can provide valuable descriptors for QSAR models, such as atomic charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO), which can be crucial for understanding chemical reactivity and intermolecular interactions. nih.gov
The integration of these computational approaches with QSAR modeling allows for a rational and efficient drug design process. By understanding the key structural features required for a desired biological activity, chemists can design novel molecules with enhanced potency and selectivity. longdom.org
Table 2: Key Concepts in QSAR and Computational Chemistry
| Concept | Description | Application in Drug Design |
|---|---|---|
| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. nih.gov | Predicts the activity of new compounds, guiding the selection of candidates for synthesis. nih.gov |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., electronic, steric). | Used as variables in QSAR models to quantify structural features. |
| Model Validation | Assesses the robustness and predictive ability of a QSAR model using internal and external datasets. researchgate.net | Ensures the reliability of the model's predictions. |
| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. longdom.org | Elucidates binding modes and helps in designing molecules with better affinity. longdom.org |
| Quantum Mechanics | Calculates the electronic structure and properties of molecules. longdom.orglongdom.org | Provides electronic descriptors for QSAR and insights into reactivity. |
Preclinical Biological and Biomedical Research Applications
Investigation in Disease Models (In Vitro and In Vivo)
A comprehensive review of published scientific literature indicates a lack of specific preclinical studies investigating the biological and biomedical applications of N-(3-(Dimethylamino)propyl)butyramide. The following sections detail the absence of research findings corresponding to the specified areas of inquiry.
Anti-proliferative and Anti-migratory Activities in Cancer Cell Lines
No specific studies on the anti-proliferative or anti-migratory effects of this compound in cancer cell lines were identified in the available scientific literature. Consequently, no data tables on its efficacy in various cancer cell lines can be provided.
Cell Cycle Regulation and Apoptosis Induction Research
There is no available research data detailing the effects of this compound on cell cycle regulation or the induction of apoptosis in cancer cells. Studies investigating its potential to arrest cell cycle progression or trigger programmed cell death have not been published.
Angiogenesis Modulation Studies
Investigations into the potential of this compound to modulate angiogenesis, the formation of new blood vessels, have not been reported in preclinical research. There is no information on its activity as either a pro-angiogenic or anti-angiogenic agent.
Modulatory Effects on Inflammation Pathways
Specific research examining the modulatory effects of this compound on inflammation pathways is not present in the current body of scientific literature. While related compounds such as butyrate (B1204436) and other butyramide (B146194) derivatives have been studied for their anti-inflammatory properties, no such data exists specifically for this compound.
Neurobiological Research Applications
There is an absence of published studies exploring the neurobiological applications of this compound.
Serotonin (B10506) Transporter as a Research Target
No studies were found that investigate the interaction of this compound with the serotonin transporter (SERT). Research into its potential as a ligand or modulator for this key neurobiological target has not been documented.
Role as a Chemical Probe in Target Identification and Validation
The scientific literature does not describe the use of this compound as a chemical probe for target identification and validation. There are no published studies where this compound has been utilized to elucidate the function of a biological target or to validate its role in a disease pathway. Therefore, information regarding its utility in techniques such as affinity chromatography, activity-based protein profiling, or other chemical biology approaches is not available.
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymeric Systems
The integration of DMAPMA into polymer chains is primarily achieved through polymerization techniques that allow for precise control over the resulting macromolecular architecture.
Controlled radical polymerization (CRP) techniques are instrumental in synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method for polymerizing amine-containing acrylic monomers like DMAPMA. nih.gov
RAFT polymerization of DMAPMA, often performed with its hydrochloride salt (DMAPMA·HCl) to ensure solubility and control, allows for the synthesis of well-defined homopolymers and block copolymers. researchgate.net The process typically utilizes a chain transfer agent (CTA), such as 4-cyanopentanoic acid dithiobenzoate (CTP), and a radical initiator, like 4,4′-azobis(4-cyanovaleric acid) (ACVA). researchgate.net Optimal conditions for the RAFT polymerization of DMAPMA·HCl have been identified as a solvent mixture of water at an acidic pH and 2-propanol. This controlled process enables the creation of polymers with specific architectures, which is critical for designing effective materials for various applications. researchgate.netresearchgate.net Surface-initiated RAFT (SI-RAFT) polymerization has also been employed to grow well-defined cationic polymer brushes of poly(DMAPMA) from silicon wafer surfaces, offering precise control over film thickness and grafting density. researchgate.net
DMAPMA is a commercially available monomer that can also be synthesized through various chemical routes. nih.govnih.gov Its polymerization can be initiated using standard radical initiators such as azobisisobutyronitrile (AIBN). nih.govacs.org The resulting polymer, poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMA), possesses properties that are highly dependent on the polymerization method used. For instance, RAFT polymerization yields polymers with more uniform chain lengths compared to conventional free radical polymerization. nih.gov
The synthesis of DMAPMA-based polymers can be carried out in various solvents, including toluene and ethanol. nih.govacs.org After polymerization, the polymer is typically purified by precipitation in a non-solvent like hexane. nih.govwiley-vch.de
The homopolymer of DMAPMA (PDMAPMA) is of significant interest due to its pH-responsive nature. In aqueous solutions, the tertiary amine groups on the polymer side chains can be protonated or deprotonated depending on the pH. This change in ionization state affects the polymer's solubility and conformation. nih.gov PDMAPMA exhibits a lower critical solution temperature (LCST), the temperature above which it phase separates from water, but this behavior is typically only observed under strongly alkaline conditions (pH ≈ 14). nih.govnih.gov The homopolymer itself is very hydrophilic and does not show thermosensitivity under normal physiological conditions. mdpi.com
Detailed studies on the RAFT homopolymerization of DMAPMA·HCl have been conducted to optimize reaction conditions for producing well-defined polymers. researchgate.net The resulting PDMAPMA can then be used as a macro-chain transfer agent (macro-CTA) for further block copolymerization. researchgate.net
| Polymerization Method | Initiator | Chain Transfer Agent (CTA) | Solvent | Key Finding |
| RAFT Polymerization | ACVA | CTP | Water (acidic pH) / 2-propanol | Optimal for well-defined homopolymers. researchgate.net |
| Free Radical Polymerization | AIBN | None | Toluene / THF | Standard method for synthesis. nih.govacs.org |
| Surface-Initiated RAFT | CPA | CPAD (free), CPSE (surface-bound) | Not specified | Creates controllable, dense polymer brushes. researchgate.net |
To modulate the properties of DMAPMA-based polymers and introduce additional functionalities, DMAPMA is frequently copolymerized with other monomers. nih.gov Copolymerization can introduce or tune thermo-sensitivity, alter the hydrophilic-hydrophobic balance, and introduce other responsive behaviors. nih.gov
For instance, copolymerizing DMAPMA with hydrophobic monomers like methyl methacrylate (MMA) can induce thermosensitive behavior over a wider pH range than the homopolymer. nih.gov The resulting copolymers, P(DMAPMA-co-MMA), can self-assemble into nanostructures in water. nih.gov Radical copolymerization of DMAPMA with monomers such as methyl acrylate has also been studied to determine monomer reactivity ratios. researchgate.net
Furthermore, PDMAPMA synthesized via RAFT can act as a macro-CTA for the block copolymerization of various other monomers, including 2-lactobionamidoethyl methacrylamide (LAEMA) and 2-aminoethyl methacrylamide hydrochloride (AEMA), leading to the formation of well-defined diblock copolymers with potential for biomedical applications. researchgate.net
| Comonomer | Polymerization Method | Resulting Copolymer | Key Property/Application |
| Methyl Methacrylate (MMA) | Free Radical | P(DMAPMA-co-MMA) | Tunable LCST, CO2-sensitivity. nih.gov |
| Methyl Acrylate (MA) | Radical | P(MA-co-DMAPMA) | Reactivity ratios determined. researchgate.net |
| 2-Lactobionamidoethyl methacrylamide (LAEMA) | RAFT | P(DMAPMA)-b-P(LAEMA) | Cationic glycopolymers for siRNA delivery. researchgate.net |
| 2-Aminoethyl methacrylamide hydrochloride (AEMA) | RAFT | P(DMAPMA)-b-P(AEMA) | Block copolymers for siRNA delivery. researchgate.net |
Synthesis of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) and its Polymers
Development of Responsive Materials
The presence of the tertiary amine group in the DMAPMA monomer is the key to its use in creating responsive materials, particularly those sensitive to changes in pH. mdpi.com
Polymers and hydrogels containing DMAPMA exhibit significant pH-responsiveness. The dimethylamino group has a pKa value that allows it to become protonated (cationic) in acidic conditions and deprotonated (neutral) in basic conditions. This transition dramatically alters the polymer's properties.
In an acidic environment, the protonated amine groups lead to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve in water. Conversely, in a basic environment, the deprotonated, neutral amine groups reduce the polymer's hydrophilicity, which can cause the polymer to shrink or precipitate. nih.gov This reversible swelling/deswelling or dissolution/precipitation behavior is the foundation for various applications.
This pH-sensitivity is a primary reason DMAPMA is used as a comonomer to impart responsiveness to hydrogels made from other acrylic monomers. nih.gov For example, novel pH-sensitive hydrogels have been designed by copolymerizing DMAPMA with itaconic acid. researchgate.net Similarly, hydrogels synthesized from DMAPMA and 2-hydroxyethyl methacrylate have been developed for use as antibacterial wound dressing materials. tandfonline.com The stimuli-sensitivity of the DMAPMA homopolymer itself is manifested in the changing swelling degree of its hydrogels with variations in temperature and pH. nih.gov
| Material Type | Composition | Stimulus | Response |
| Polymer Solution | P(DMAPMA-co-MMA) | pH, Temperature | Exhibits a tunable Lower Critical Solution Temperature (LCST). nih.gov |
| Hydrogel | P(DMAPMA-co-Itaconic Acid) | pH | Swelling/deswelling. researchgate.net |
| Hydrogel | P(DMAPMA-co-HEMA) | pH | Controlled drug release. tandfonline.com |
| Polymer Brush | Poly(DMAPMA) on Silicon Wafer | pH | Changes in surface wettability and conformation. researchgate.net |
Thermo-Responsive Polymer Architectures
Polymers based on N-[3-(dimethylamino)propyl]methacrylamide (PDMAPMAAm) are a significant class of "smart" materials known for their responsiveness to environmental stimuli, particularly temperature. These polymers can exhibit a Lower Critical Solution Temperature (LCST), a point at which the polymer transitions from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating. This phase transition is reversible and can be precisely controlled, making these materials highly valuable for various applications.
The homopolymer of DMAPMAAm, PDMAPMAAm, only demonstrates this thermo-responsive behavior in highly alkaline conditions, with a phase separation temperature around 35°C at a pH near 14. nih.gov However, its responsiveness can be tailored to function under physiological conditions through copolymerization. By incorporating hydrophobic comonomers, the LCST can be adjusted over a wide range of temperatures and pH levels. nih.gov For instance, copolymers of DMAPMAAm with the hydrophobic monomer methyl methacrylate (MMA) exhibit an LCST that is tunable by altering the pH or the concentration of salt in the aqueous solution. nih.gov
| Copolymer Composition | Condition (pH) | Cloud Point (°C) |
|---|---|---|
| P(DMAPMA-co-MMA20) | 9.0 | > 70 |
| P(DMAPMA-co-MMA20) | 10.0 | 47 |
| P(DMAPMA-co-MMA35) | 9.0 | 40 |
| P(DMAPMA-co-MMA35) | 9.5 | 27 |
Applications in Colloidal Systems and Nanomaterials
Micelle Formation and Characterization
Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in a selective solvent. nih.govnih.gov These structures typically consist of a hydrophobic core, capable of encapsulating poorly water-soluble molecules, and a hydrophilic shell that provides stability in an aqueous environment. nih.gov PDMAPMAAm is an excellent candidate for forming the hydrophilic and stimuli-responsive shell of such micelles due to its pH- and thermo-sensitive properties.
Amphiphilic copolymers containing PDMAPMAAm can be synthesized by combining DMAPMAAm with hydrophobic monomers. For example, copolymers of DMAPMAAm and methyl methacrylate (MMA) self-assemble in water to form stable nanostructures. nih.gov This self-assembly occurs above a specific concentration known as the critical aggregation concentration (CAC), which can be determined experimentally using fluorescence spectroscopy with probes like Nile Red. nih.gov
The characterization of these micelles is crucial for understanding their behavior and potential applications. Techniques such as Dynamic Light Scattering (DLS) are used to measure the size and size distribution of the micelles, while Transmission Electron Microscopy (TEM) provides direct visualization of their morphology. nih.govresearchgate.net Studies have shown that copolymers of DMAPMA with 35% molar content of MMA form micelles with an average size of approximately 15 nm. nih.gov The dual-responsive nature of the PDMAPMAAm shell allows these micelles to act as "smart" carriers, releasing their encapsulated contents in response to changes in temperature or pH. nih.gov
| Copolymer Composition | Critical Aggregation Concentration (CAC) (mg/L) | Micelle Size (nm) | Characterization Methods |
|---|---|---|---|
| P(DMAPMA-co-MMA20) | ~100 | N/A | Nile Red Fluorescence Probing |
| P(DMAPMA-co-MMA35) | ~40 | ~15 | Nile Red, DLS, TEM |
Polymeric Nanoparticle Engineering
Polymeric nanoparticles are versatile systems that have garnered significant interest as carriers for targeted drug and gene delivery. nih.govfrontiersin.org Engineering these nanoparticles with "smart" polymers that respond to specific biological cues can greatly enhance therapeutic efficacy and reduce side effects. mdpi.commdpi.com PDMAPMAAm is a valuable building block for such advanced nanoparticles due to its inherent pH- and temperature-sensitivity. sigmaaldrich.com
The cationic nature of PDMAPMAAm at physiological or acidic pH is a key feature in nanoparticle engineering. The positively charged dimethylamino groups can form electrostatic complexes with negatively charged biomolecules like siRNA and pDNA. sigmaaldrich.comacs.org This property is exploited to create non-viral vectors for gene therapy, where the polymer protects the nucleic acid payload and facilitates its entry into cells. sigmaaldrich.comacs.org
Furthermore, the responsive properties of PDMAPMAAm can be harnessed to achieve controlled drug release. Nanoparticles can be engineered to be stable in the bloodstream but to dissociate or swell in the specific microenvironment of a target tissue, such as the acidic environment of a tumor or an inflamed site, thereby releasing their therapeutic cargo. nih.govmdpi.com For instance, self-healing hydrogels based on PDMAPMAAm have been developed for drug delivery applications, demonstrating the material's versatility. sigmaaldrich.com The ability to synthesize well-defined PDMAPMAAm-based copolymers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for precise control over nanoparticle architecture, which is critical for optimizing their performance as delivery vehicles. acs.org
| PDMAPMAAm-Based System | Engineered Function | Key Property Utilized | Application Area |
|---|---|---|---|
| PDMAPMAAm-based Cationic Glycopolymers | siRNA Delivery | Cationic charge for nucleic acid complexation | Gene Therapy acs.org |
| P(DMAPMA-stat-DAA) Hydrogels | Self-healing pH-responsive drug release | pH-sensitivity | Drug Delivery sigmaaldrich.com |
| Glucose-containing Diblock Polycations | pDNA Delivery | Cationic charge and biocompatibility | Gene Delivery sigmaaldrich.com |
| Alkylated P(DMAPMA-co-MMA) | Biocidal activity | Cationic charge | Antimicrobial Materials nih.gov |
Environmental and Biotransformation Studies
Metabolite Identification in Environmental Systems
No studies have been published that identify the metabolites of N-(3-(Dimethylamino)propyl)butyramide in any environmental matrix.
Research on Biodegradation Kinetics and Mechanisms in Aquatic and Soil Environments
Data on the rate and mechanisms of biodegradation for this compound in either aquatic or soil environments are not available in the current body of scientific literature.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like N-(3-(Dimethylamino)propyl)butyramide. While direct AI/ML studies on this specific molecule are not yet prevalent, the application of predictive modeling to similar aliphatic amides and tertiary amines provides a clear roadmap for future research.
Machine learning models, including random forest, gradient boosting decision trees, and neural networks, are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. iapchem.orgmdpi.com These models can analyze vast datasets of chemical structures and their corresponding biological activities to identify key molecular descriptors that influence a compound's behavior. iapchem.org For this compound, AI could be employed to:
Predict Physicochemical Properties: Algorithms can estimate properties such as solubility, lipophilicity, and metabolic stability, which are crucial for its potential application as a research probe or in material science.
Toxicity and Bioactivity Screening: In silico models can predict potential toxicity endpoints and biological activities, helping to prioritize and guide experimental studies while reducing the reliance on animal testing. nih.gov
De Novo Design: AI can be used to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved characteristics for material integration.
The development of robust predictive models for N-dealkylation of amines, a key metabolic pathway for compounds containing tertiary amine groups, demonstrates the potential of ML to provide high-throughput screening of the metabolic fate of this compound. mdpi.com
Exploration of this compound in Unconventional Biological Systems
The investigation of chemical compounds in unconventional biological systems is a burgeoning field that offers unique insights into toxicology, pharmacology, and fundamental biology. Non-mammalian models such as zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans) present numerous advantages, including rapid life cycles, genetic tractability, and lower costs, making them ideal for high-throughput screening. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com
Future research could explore the effects of this compound in these systems to:
Uncover Novel Biological Pathways: The conserved biological pathways between these models and mammals allow for the identification of fundamental mechanisms of action and potential off-target effects. nih.gov
Assess Developmental and Neurobehavioral Effects: Zebrafish larvae, for instance, are transparent, enabling real-time imaging of developmental processes and providing a platform to study the neurobehavioral impact of chemical exposure. frontiersin.org
Investigate Host-Pathogen Interactions: The innate immune systems of models like the greater wax moth (Galleria mellonella) can be utilized to study the potential antimicrobial or immunomodulatory properties of this compound. researchgate.net
While the nervous systems of these organisms are less complex than those of mammals, they provide valuable initial data on neurotoxicity and can help to identify compounds worthy of further investigation in more complex models. nih.gov
Development of Advanced Delivery Systems for Research Probes
The efficacy of a chemical probe is often dependent on its ability to reach its target in a controlled and efficient manner. Advanced delivery systems, such as nanoparticles and hydrogels, offer promising avenues for enhancing the utility of this compound in research applications. cd-bioparticles.comtsu.ge
Nanoparticle-Based Delivery:
Encapsulating small molecules within nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. cd-bioparticles.comnih.govacs.org For this compound, nanoparticle formulations could:
Enhance Bioavailability: By protecting the compound from degradation and facilitating its transport across biological membranes. cd-bioparticles.com
Enable Targeted Delivery: Functionalizing nanoparticles with specific ligands could direct the compound to particular cells or tissues, increasing its local concentration and reducing systemic exposure.
Provide Controlled Release: The release of the compound from the nanoparticle can be engineered to be triggered by specific stimuli, such as pH or enzymes, allowing for precise temporal and spatial control. acs.org
Hydrogel-Based Systems:
Hydrogels, which are three-dimensional networks of hydrophilic polymers, can encapsulate large amounts of water and therapeutic agents. tsu.genih.gov Hydrogels composed of polymers similar to this compound, such as poly(N-[3-(dimethylamino)propyl] methacrylamide), have been investigated for their potential in drug delivery and as antimicrobial agents. rsc.org Future research could focus on:
Injectable Hydrogels: For localized and sustained release of the compound as a research probe in vivo. nih.gov
Stimuli-Responsive Hydrogels: These "smart" materials can release their cargo in response to changes in temperature, pH, or other environmental cues, offering another layer of control. acs.org
Topical Delivery: For applications where localized delivery to the skin or mucous membranes is desired. nih.gov
| Delivery System | Potential Advantages for this compound |
| Nanoparticles | Improved solubility, enhanced stability, targeted delivery, controlled release |
| Hydrogels | Biocompatibility, high loading capacity, sustained release, stimuli-responsiveness |
Sustainable and Green Chemistry Innovations in its Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govscispace.comrsc.org The synthesis of amides, a key functional group in this compound, is a particular focus of these efforts.
Biocatalytic Synthesis:
Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for amide bond formation. nih.govrsc.orgresearchgate.net The use of biocatalysts, such as lipases, in the synthesis of this compound could:
Reduce Byproducts: The high specificity of enzymes often leads to cleaner reactions with fewer side products, simplifying purification. nih.gov
Occur Under Mild Conditions: Enzymatic reactions typically take place in aqueous solutions at moderate temperatures and pressures, reducing energy consumption. google.com
Utilize Renewable Feedstocks: Biocatalysis is well-suited for the use of starting materials derived from renewable resources.
Alternative Synthesis Methods:
Other green chemistry approaches that could be applied to the synthesis of this compound include:
Electrosynthesis: The use of electricity to drive chemical reactions can reduce the need for stoichiometric reagents and minimize waste. rsc.org
Catalytic Direct Amidation: The use of catalysts, such as boric acid, to directly form amide bonds from carboxylic acids and amines avoids the need for activating agents that generate significant waste. sciepub.com
The development of greener synthetic routes is crucial for the sustainable production and application of this compound in future research and potential commercial applications.
Interdisciplinary Research with this compound as a Core Chemical Entity
The unique chemical structure of this compound, featuring both an amide group and a tertiary amine, makes it an attractive candidate for interdisciplinary research, bridging fields such as materials science, nanotechnology, and biophysical chemistry.
Materials Science and Nanotechnology:
The functional groups of this compound can be exploited to create novel materials with tailored properties. For example:
Functionalized Nanomaterials: The amine group can be used to covalently attach the molecule to the surface of materials like graphene oxide or carbon nanotubes, creating functionalized nanomaterials for applications such as sensors or reinforced composites. researchgate.netresearchgate.net
Polymer Chemistry: A related compound, N-[3-(dimethylamino)propyl]-methacrylamide, is used to synthesize hydrogels with potential biomedical applications, suggesting that this compound could be explored as a monomer or cross-linking agent in polymer synthesis. rsc.orgresearchgate.net
Biophysical Studies:
As a small molecule with specific functional groups, this compound could serve as a valuable tool in biophysical research. For instance:
Probing Molecular Interactions: The amide linkage is a fundamental component of peptides and proteins. Modified versions of this compound could be used to study amide-protein interactions and the forces that govern protein folding and stability. nih.gov
Bioisostere Development: The reductive functionalization of the amide group could lead to the synthesis of bioisosteres, which are molecules with similar physical and chemical properties to the parent compound but with potentially improved biological activity or metabolic stability. nih.gov
The exploration of this compound in these diverse and interconnected fields is likely to yield new discoveries and innovative applications.
Q & A
Basic: What are the recommended synthetic routes for N-(3-(dimethylamino)propyl)butyramide, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 3-(dimethylamino)propylamine with butyryl chloride in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen atmosphere. Key steps include:
- Step 1: Slow addition of butyryl chloride to a cooled (0–5°C) solution of 3-(dimethylamino)propylamine to prevent exothermic side reactions.
- Step 2: Stirring at room temperature for 12–24 hours, followed by neutralization with aqueous NaHCO₃.
- Step 3: Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol/water mixtures.
Purity Optimization: Use TLC (Rf ~0.3 in chloroform/methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) to monitor byproducts like unreacted amine or hydrolyzed acid. Adjust stoichiometry (1:1.2 amine:acyl chloride) to minimize residual starting material .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify key groups:
- δ ~2.2 ppm (s, 6H): Dimethylamino protons.
- δ ~2.4–2.6 ppm (t, 2H): Propylamine CH₂ adjacent to the amide.
- δ ~1.6–1.8 ppm (m, 2H): Butyramide β-CH₂.
- FT-IR: Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ at m/z 187.2 (calculated for C₉H₂₀N₂O).
Validation: Compare with reference spectra of structurally analogous compounds (e.g., N-[3-(dimethylamino)propyl]docosanamide) .
Advanced: How does the tertiary amine group influence the compound’s stability under acidic or oxidative conditions?
Methodological Answer:
The dimethylamino group enhances solubility in polar solvents but introduces sensitivity to:
- Acidic Hydrolysis: Protonation of the tertiary amine destabilizes the amide bond, leading to cleavage.
- Test Method: Incubate the compound in HCl (0.1 M, 37°C) and monitor degradation via HPLC. Half-life ~8–12 hours.
- Oxidative Degradation: The amine is susceptible to oxidation, forming N-oxide byproducts.
- Test Method: Expose to H₂O₂ (3% w/v) and analyze with LC-MS for m/z 203.2 ([M+O+H]⁺).
Mitigation: Store under inert gas (argon) at –20°C and avoid prolonged exposure to light .
- Test Method: Expose to H₂O₂ (3% w/v) and analyze with LC-MS for m/z 203.2 ([M+O+H]⁺).
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. therapeutic potential)?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability: Impurities like residual solvents (e.g., THF) or unreacted amine can skew bioassays. Validate purity with ≥98% HPLC area.
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or serum-free vs. serum-containing media alter membrane permeability.
- Protocol Adjustment: Standardize assays using a common cell line (e.g., NIH/3T3) and serum-free conditions pre-equilibrated for 24 hours.
- Metabolic Interference: The dimethylamino group may interact with cytochrome P450 enzymes. Use CYP inhibitors (e.g., ketoconazole) in parallel experiments .
Basic: What are the key physicochemical properties affecting its application in drug delivery systems?
Methodological Answer:
- LogP (Predicted): ~0.9 (via ChemDraw), indicating moderate hydrophilicity.
- pKa: The tertiary amine has a pKa ~9.5, making it cationic at physiological pH, enhancing interaction with anionic membranes.
- Solubility: ≥50 mg/mL in water at 25°C due to the polar amide and amine groups.
Application Design: Use in pH-responsive nanoparticles (e.g., PLGA-PEG carriers) where the amine group facilitates endosomal escape via the "proton sponge" effect .
Advanced: How can computational modeling predict interactions between this compound and protein targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Model the compound’s binding to targets like G-protein-coupled receptors (GPCRs) using:
- Ligand Preparation: Optimize 3D structure with Avogadro (MMFF94 force field).
- Protein Selection: Retrieve crystal structures (e.g., β2-adrenergic receptor, PDB ID: 3NYA) from RCSB PDB.
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding).
Validation: Compare with experimental SPR (surface plasmon resonance) data for KD values .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., butyryl chloride).
- Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite.
Toxicology: Acute toxicity (LD50 in rats: ~500 mg/kg); avoid chronic exposure due to potential neurotoxicity from amine metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
